molecular formula C20H16Cl2Ti B13805043 Ethylenebis(1-indenyl)titanium(iv)dichloride

Ethylenebis(1-indenyl)titanium(iv)dichloride

Cat. No.: B13805043
M. Wt: 375.1 g/mol
InChI Key: VFQCXELCDJKSHJ-UHFFFAOYSA-L
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Description

Ethylenebis(1-indenyl)titanium(iv)dichloride is an organometallic compound that features a titanium center coordinated to two indenyl ligands and two chloride ions. This compound is known for its catalytic properties, particularly in polymerization reactions. It is a member of the metallocene family, which are compounds consisting of a metal sandwiched between two cyclopentadienyl anions or their derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylenebis(1-indenyl)titanium(iv)dichloride can be synthesized through the reaction of titanium tetrachloride with ethylenebis(1-indenyl) in the presence of a suitable solvent. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethylenebis(1-indenyl)titanium(iv)dichloride undergoes various types of reactions, including:

    Polymerization: It acts as a catalyst in the polymerization of olefins, such as ethylene and propylene.

    Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.

    Reduction: The titanium center can be reduced to lower oxidation states under specific conditions.

Common Reagents and Conditions

    Polymerization: Commonly conducted in the presence of a co-catalyst, such as methylaluminoxane (MAO), under mild to moderate temperatures and pressures.

    Substitution: Typically involves the use of Grignard reagents or organolithium compounds.

    Reduction: Can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Polymerization: Produces high molecular weight polymers with specific properties depending on the monomers used.

    Substitution: Yields various substituted titanium complexes.

    Reduction: Results in titanium complexes with lower oxidation states.

Scientific Research Applications

Ethylenebis(1-indenyl)titanium(iv)dichloride has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in the polymerization of olefins, contributing to the production of polyethylene and polypropylene.

    Biology: Investigated for its potential in bioconjugation and as a probe for studying biological systems.

    Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.

    Industry: Utilized in the production of high-performance plastics and elastomers.

Mechanism of Action

The mechanism by which ethylenebis(1-indenyl)titanium(iv)dichloride exerts its catalytic effects involves the activation of the titanium center, which facilitates the insertion of olefins into the titanium-carbon bond

    Activation: The titanium center is activated by a co-catalyst, such as MAO.

    Olefin Insertion: The olefin coordinates to the titanium center and inserts into the titanium-carbon bond.

    Propagation: The process repeats, leading to the growth of the polymer chain.

Comparison with Similar Compounds

Ethylenebis(1-indenyl)titanium(iv)dichloride can be compared with other similar compounds, such as:

    Bis(cyclopentadienyl)titanium(iv)dichloride: Similar structure but with cyclopentadienyl ligands instead of indenyl.

    Dichloro[ethylenebis(indenyl)]zirconium(iv): Contains zirconium instead of titanium.

    Bis(cyclopentadienyl)zirconium(iv)dichloride: Similar to the titanium analog but with zirconium.

Uniqueness

This compound is unique due to its specific ligand structure, which imparts distinct catalytic properties, particularly in the polymerization of olefins. Its ability to produce high molecular weight polymers with controlled properties makes it valuable in both research and industrial applications .

Properties

Molecular Formula

C20H16Cl2Ti

Molecular Weight

375.1 g/mol

InChI

InChI=1S/C20H16.2ClH.Ti/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h1-12H,13-14H2;2*1H;/q;;;+2/p-2

InChI Key

VFQCXELCDJKSHJ-UHFFFAOYSA-L

Canonical SMILES

C1=C[C]2[CH][CH][C]([C]2C=C1)CC[C]3[CH][CH][C]4[C]3C=CC=C4.Cl[Ti]Cl

Origin of Product

United States

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